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Abstract
Tributylamine (TBA), a tertiary aliphatic amine, is a versatile and pivotal compound in organic

synthesis and industrial chemistry. Its utility as a non-nucleophilic base, catalyst, solvent, and

synthetic intermediate makes it an indispensable tool for researchers, scientists, and

professionals in drug development. This technical guide provides a comprehensive overview of

the synthesis of tributylamine, detailing both industrial and laboratory-scale methodologies.

Furthermore, it delves into the derivation of this core molecule, exploring the synthesis of its

key derivatives, including quaternary ammonium salts and tributylamine N-oxide. This

document offers detailed experimental protocols, quantitative data summarized for comparative

analysis, and visual representations of key chemical transformations and workflows to facilitate

a deeper understanding and practical application of tributylamine chemistry.

Physicochemical Properties of Tributylamine
A thorough understanding of the physical and chemical properties of tributylamine is

fundamental to its effective application in research and development. Key properties are

summarized in the table below.[1][2][3][4]
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Property Value References

Molecular Formula C₁₂H₂₇N [2]

Molecular Weight 185.35 g/mol [2]

Appearance Colorless to pale yellow liquid [1][2]

Odor Amine-like, characteristic [1][4]

Boiling Point 216-217 °C [1]

Melting Point -70 °C [1]

Density 0.778 g/mL at 25 °C [1]

Solubility in Water
Sparingly soluble (~50 mg/L at

20°C)
[1]

Solubility in Organic Solvents
Very soluble in alcohol and

ether

Vapor Pressure 0.3 mmHg at 20 °C

Refractive Index (n20/D) 1.428

pKa of Conjugate Acid ~10.9 [1]

Synthesis of Tributylamine
The synthesis of tributylamine can be broadly categorized into industrial-scale production and

laboratory-scale preparation. The choice of method depends on the desired scale, purity

requirements, and available starting materials.

Industrial Synthesis: Vapor Phase Amination of Butanol
The predominant industrial method for producing tributylamine is the vapor phase alkylation of

ammonia with butanol over a suitable catalyst.[5] This continuous process typically utilizes a

copper-nickel catalyst and high temperatures.[5]

A general representation of this industrial process is the reaction of butanol, ammonia, and

hydrogen over a catalyst in a reaction tower at elevated temperatures (around 200 °C). The
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resulting product is a mixture of mono-, di-, and tributylamine, which are then separated by

fractional distillation.

n-Butanol

Reaction Tower

Ammonia Hydrogen Copper-Nickel Catalyst
(~200°C)

Mixture of:
- Monobutylamine

- Dibutylamine
- Tributylamine

Fractional Distillation

Tributylamine

Click to download full resolution via product page

Laboratory Synthesis
A common laboratory-scale synthesis involves the reaction of a butyl halide, such as n-butyl

bromide, with ammonia.[6] This nucleophilic substitution reaction produces a mixture of

primary, secondary, and tertiary amines, as well as the quaternary ammonium salt. The product

distribution can be influenced by the molar ratio of the reactants. An excess of ammonia favors

the formation of the primary amine, while an excess of the alkyl halide favors the formation of

the quaternary ammonium salt.
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An alternative method involves the catalytic decomposition of tetrabutylammonium bromide,

often from the mother liquor of its synthesis, to yield tributylamine.[7] This process offers a

way to recycle and add value to a byproduct stream.

Experimental Protocol: Synthesis from Tetrabutylammonium Bromide Mother Liquor[7]

Reactants and Catalyst:
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Tetrabutylammonium bromide crystallization mother liquor: 1000 g

Catalyst: A mixture of aluminum oxide, silicon dioxide, calcium sulfate, calcium oxide,

calcium carbonate, calcium hydroxide, graphite powder, activated carbon, and fluorite. The

specific ratios of these components can be varied.[7] For one example, a 200 g catalyst

mixture with a mass ratio of 10:1:10:10:0.1:10:1:100:50, respectively, is used.[7]

Procedure:

Charge the tetrabutylammonium bromide mother liquor and the catalyst into a suitable

reactor.

Stir the mixture and heat to 60 °C for 0.05 hours.[7] Reaction conditions can be varied

from -10 to 320 °C for 0.05 to 20 hours.[7]

Following the reaction, perform a vacuum distillation of the mixture.

Separate the resulting distillate via a separatory funnel.

Conduct a final vacuum rectification of the organic layer. Collect the fraction boiling at 80-

82 °C under a vacuum of 10 mmHg to obtain tributylamine with a purity of >99%.[7]

Yield Data for Synthesis from Tetrabutylammonium Bromide Mother Liquor[7]

Catalyst Mass (g)
Reaction
Temperature (°C)

Reaction Time
(hours)

Yield (%)

10 10 20 35

200 60 0.05 18

300 60 0.5 27

1800 200 1 33

Purification of Tributylamine
The purification of tributylamine is crucial to remove unreacted starting materials and

byproducts, such as primary and secondary amines.
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Fractional Distillation
Fractional distillation is the most common method for purifying tributylamine, taking advantage

of the differences in boiling points between tributylamine and other components in the

reaction mixture.

Experimental Protocol: Fractional Distillation

Apparatus: A standard fractional distillation apparatus, including a distillation flask, a

fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a

thermometer.

Procedure:

Charge the crude tributylamine into the distillation flask.

Heat the flask gently.

Collect the fractions that distill at different temperature ranges. The fraction corresponding

to the boiling point of tributylamine (216-217 °C at atmospheric pressure) is collected as

the purified product. For easier handling, distillation can be performed under reduced

pressure.

Chemical Purification
For higher purity, chemical methods can be employed to remove primary and secondary amine

impurities.

Experimental Protocol: Purification via Benzenesulfonyl Chloride[8]

Principle: Benzenesulfonyl chloride reacts with primary and secondary amines to form

sulfonamides, which are typically solid and can be separated. Tertiary amines like

tributylamine do not react.

Procedure:

Treat the crude tributylamine mixture with benzenesulfonyl chloride in the presence of a

base (e.g., aqueous sodium hydroxide).
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The primary and secondary amines will form sulfonamides.

Separate the unreacted tributylamine layer.

Wash the tributylamine layer with water to remove any remaining base and salts.

Dry the tributylamine over a suitable drying agent (e.g., anhydrous potassium carbonate).

Finally, purify the tributylamine by fractional distillation.

Derivation of Tributylamine
Tributylamine serves as a key starting material for the synthesis of various important

derivatives.

Synthesis of Quaternary Ammonium Salts
Tributylamine readily reacts with alkyl halides to form quaternary ammonium salts, which are

widely used as phase transfer catalysts, surfactants, and disinfectants.[9][10]

Tributylamine

Quaternization

Methyl Chloride

Tributylmethylammonium
Chloride

Click to download full resolution via product page

Experimental Protocol: Synthesis of Tetrabutylammonium Bromide[9][11]

Reactants:
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Tributylamine

n-Butyl bromide

Acetonitrile (solvent)

Procedure:

In a round-bottom flask equipped with a reflux condenser, combine tributylamine and n-

butyl bromide in approximately a 1:1.1 molar ratio in acetonitrile.

Reflux the reaction mixture for 19-22 hours.[9][11]

After cooling to room temperature, partially evaporate the solvent.

Add diethyl ether to precipitate the tetrabutylammonium bromide.

Collect the product by filtration and dry under vacuum.

The crude product can be further purified by recrystallization from a suitable solvent such

as ethyl acetate.[9]

Yield Data for Tetrabutylammonium Bromide Synthesis[11]

Solvent Reaction Time (hours) Yield (%)

None 23 4

N,N-Dimethylformamide 22 45

Acetonitrile 19 86

Synthesis of Tributylamine N-oxide
Oxidation of tributylamine yields tributylamine N-oxide, a useful oxidizing agent in various

organic transformations.[12]
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Experimental Protocol: Oxidation with m-Chloroperoxybenzoic acid (m-CPBA)[12][13]

Reactants:

Tributylamine

m-Chloroperoxybenzoic acid (m-CPBA)

Dichloromethane (solvent)

Procedure:

Dissolve tributylamine in dichloromethane in a round-bottom flask and cool the solution in

an ice bath.

In a separate flask, dissolve m-CPBA (approximately 1.1 equivalents) in dichloromethane.

Add the m-CPBA solution dropwise to the stirred tributylamine solution while maintaining

the temperature at 0-5 °C.

Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium

bicarbonate to remove the m-chlorobenzoic acid byproduct.

Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the

solvent under reduced pressure to obtain the crude tributylamine N-oxide.

The product can be further purified by recrystallization or chromatography if necessary.

Conclusion
Tributylamine is a cornerstone of modern organic and industrial chemistry, with its synthesis

and derivation being of paramount importance. This guide has provided a detailed overview of

the primary synthetic routes to tributylamine, highlighting both large-scale industrial processes

and adaptable laboratory methods. Furthermore, the protocols for the preparation of key

derivatives such as quaternary ammonium salts and N-oxides have been elucidated. The

provided quantitative data and experimental procedures are intended to serve as a valuable

resource for researchers, scientists, and drug development professionals, enabling them to

effectively utilize and innovate with tributylamine in their respective fields. The visual

representations of the core chemical transformations offer a clear and concise summary of the

discussed synthetic pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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